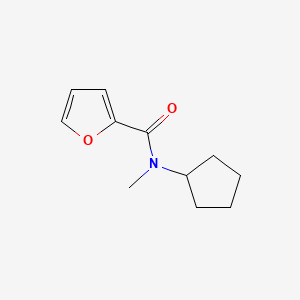![molecular formula C18H19N3O4S2 B4453035 4-[1-(Thiophene-2-sulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B4453035.png)
4-[1-(Thiophene-2-sulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one
描述
4-[1-(Thiophene-2-sulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound that features a unique combination of functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Thiophene-2-sulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Thiophene-2-sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.
Formation of the Tetrahydroquinoxalin-2-one Core: This step involves the cyclization of an appropriate diamine with a diketone to form the tetrahydroquinoxalin-2-one core.
Coupling of the Two Fragments: The final step involves coupling the thiophene-2-sulfonyl piperidine intermediate with the tetrahydroquinoxalin-2-one core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, optimization of reaction conditions, and the use of alternative reagents that are more cost-effective or environmentally friendly.
化学反应分析
Types of Reactions
4-[1-(Thiophene-2-sulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The sulfonyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-[1-(Thiophene-2-sulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: The unique electronic properties of the thiophene ring make this compound of interest for the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-[1-(Thiophene-2-sulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the sulfonyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-[1-(Thiophene-2-sulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one: shares similarities with other compounds containing thiophene rings, piperidine rings, or tetrahydroquinoxalin-2-one cores.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-2-sulfonamide.
Piperidine Derivatives: Compounds such as piperidine-3-carboxylic acid and piperidine-4-sulfonamide.
Tetrahydroquinoxalin-2-one Derivatives: Compounds such as 1,2,3,4-tetrahydroquinoxalin-2-one and its various substituted derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts unique chemical and biological properties. The presence of the thiophene ring provides electronic properties, while the piperidine and tetrahydroquinoxalin-2-one cores contribute to its structural complexity and potential biological activity.
属性
IUPAC Name |
4-(1-thiophen-2-ylsulfonylpiperidine-3-carbonyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c22-16-12-21(15-7-2-1-6-14(15)19-16)18(23)13-5-3-9-20(11-13)27(24,25)17-8-4-10-26-17/h1-2,4,6-8,10,13H,3,5,9,11-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIMJWLYQXWINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)N3CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-chloro-3-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4452970.png)
![3-fluoro-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4452977.png)
![methyl 4-{[(3-pyridinylamino)sulfonyl]methyl}benzoate](/img/structure/B4452991.png)


![2-chloro-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4453015.png)
![1-{2-[(4-chlorophenyl)thio]butanoyl}-4-piperidinecarboxamide](/img/structure/B4453020.png)
![1-{4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl}indoline](/img/structure/B4453024.png)
![4-[2-(phenylthio)ethoxy]benzamide](/img/structure/B4453042.png)


![1-[(dimethylamino)sulfonyl]-N-3-pyridinyl-3-piperidinecarboxamide](/img/structure/B4453065.png)
![4-[(2-oxo-1-pyrrolidinyl)methyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4453070.png)
![N-(4-pyridinylmethyl)-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B4453072.png)
